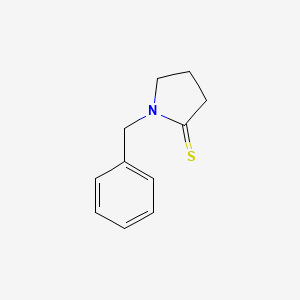

1-Benzyl-2-pyrrolidinethione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

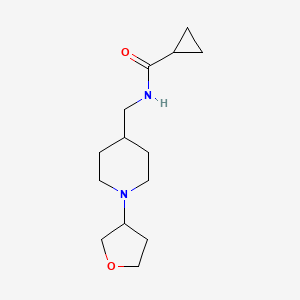

1-Benzyl-2-pyrrolidinethione is a chemical compound with the molecular formula C11H13NS . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of 1-Benzyl-2-pyrrolidinethione and its derivatives involves various synthetic strategies such as ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, 1-Benzyl-2-pyrrolidinone undergoes reduction in THF with lithium N, N -dialkylaminoborohydrides to yield N -benzylpyrrolidine .Molecular Structure Analysis

The molecular structure of 1-Benzyl-2-pyrrolidinethione is characterized by a five-membered pyrrolidine ring. This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Applications De Recherche Scientifique

Synthesis and Pharmacological Evaluation

1-Benzyl-2-pyrrolidinethione is involved in the synthesis of various pharmacologically active compounds. For instance, it plays a role in the synthesis of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, which have been evaluated for anti-inflammatory and analgesic activities. These compounds, including 5-Benzoyl-1,2-dihydro-3H-pyrrolo-[1,2-a]pyrrole-1-carboxylic acid, have shown potential as analgesic agents in humans, based on their potency in animal models and minimal gastrointestinal side effects. Extensive studies have correlated their analgesic and anti-inflammatory potencies with the properties of the benzoyl substituent, indicating the significance of 1-Benzyl-2-pyrrolidinethione in this context (Muchowski et al., 1985).

Catalytic Applications in Polymerization

1-Benzyl-2-pyrrolidinethione derivatives have been used in organometallic chemistry, particularly in the synthesis of magnesium and zinc complexes. These complexes, supported by N,O-bidentate pyridyl functionalized alkoxy ligands, have shown significant activity in the polymerization of ε-caprolactone and l-lactide. The magnesium-based complexes, in particular, demonstrated higher activity, highlighting the versatility of 1-Benzyl-2-pyrrolidinethione in catalytic applications (Wang et al., 2012).

Photobiological Studies

In photobiological research, pyridinethiones, a category to which 1-Benzyl-2-pyrrolidinethione belongs, have been investigated for their role in DNA damage. Studies on the photolysis of pyridinethiones revealed their ability to release oxyl radicals, which damage DNA through strand cleavage and guanine oxidation. This underscores the importance of 1-Benzyl-2-pyrrolidinethione in understanding DNA damage mechanisms under specific photochemical conditions (Adam et al., 1999).

Co-Crystal Structures and Chiral Applications

The compound has also found applications in crystallography, particularly in the study of co-crystal structures involving chiral molecules. For instance, benzoic acid–pyrrolidin-1-ium-2-carboxylate, a related compound, has been studied for its non-centrosymmetric co-crystallization properties. This study provides insights into the potential of 1-Benzyl-2-pyrrolidinethione derivatives in the field of chiral crystal engineering and pharmaceutical co-crystal formation (Chesna et al., 2017).

Metallopharmaceutical Research

Furthermore, 1-Benzyl-2-pyrrolidinethione has been incorporated into metallopharmaceutical agents. Palladium, gold, and silver N-heterocyclic carbene complexes containing 1-Benzyl-2-pyrrolidinethione have shown potent anticancer and antimicrobial activities. This underscores the potential of 1-Benzyl-2-pyrrolidinethione in the development of new therapeutic agents (Ray et al., 2007).

Safety and Hazards

Propriétés

IUPAC Name |

1-benzylpyrrolidine-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NS/c13-11-7-4-8-12(11)9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRUOAUZJVLZQIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=S)N(C1)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-2-pyrrolidinethione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-dichlorophenoxy)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]acetamide](/img/structure/B2645882.png)

![[(4S)-4-Prop-1-en-2-ylcyclohexen-1-yl]methanamine](/img/structure/B2645887.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2645889.png)

![1,3-Bis(benzo[d][1,3]dioxol-4-yl)urea](/img/structure/B2645890.png)

![4-butoxy-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide](/img/structure/B2645896.png)

![Imidazo[2,1-b][1,3]thiazole-2-carboxylic acid;hydrochloride](/img/structure/B2645901.png)

![2-(5-chlorothiophen-2-yl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide](/img/structure/B2645903.png)

![1-[(2-chloropyridin-3-yl)sulfonyl]-N-({2-[(pyrrolidin-1-yl)methyl]phenyl}methyl)piperidine-4-carboxamide](/img/structure/B2645905.png)